Argipressin (4-8)

Descripción general

Descripción

Argipressin (4-8) is a peptide fragment derived from the larger peptide hormone arginine vasopressin, also known as antidiuretic hormone. This compound is primarily involved in the regulation of water retention in the body and plays a crucial role in maintaining blood pressure and fluid balance. Argipressin (4-8) is synthesized in the hypothalamus and released from the posterior pituitary gland. It exerts its effects by binding to specific receptors in the kidneys and blood vessels, leading to vasoconstriction and increased water reabsorption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Argipressin (4-8) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In an industrial setting, the production of Argipressin (4-8) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide, removing any impurities and ensuring the final product meets the required standards .

Análisis De Reacciones Químicas

Types of Reactions: Argipressin (4-8) undergoes various chemical reactions, including:

Oxidation: The oxidation of methionine residues can occur, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered properties

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce substitutions.

Major Products Formed:

Oxidation: Methionine sulfoxide derivatives.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Peptide Synthesis : Argipressin (4-8) serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS) methods. This application is essential for developing new peptides with therapeutic properties.

2. Biology

- Cellular Signaling : Research has focused on the role of Argipressin (4-8) in cellular signaling pathways. Studies have shown its interaction with specific receptors that influence various physiological responses, including blood pressure modulation and fluid balance.

3. Medicine

- Therapeutic Potential : Argipressin (4-8) is explored for its potential in treating conditions such as:

- Diabetes Insipidus : Its ability to enhance water reabsorption makes it a candidate for managing this condition.

- Septic Shock : The vasoconstrictive properties of Argipressin (4-8) may be beneficial in stabilizing blood pressure during septic shock episodes.

4. Industry

- Drug Development : The compound is utilized in the pharmaceutical industry for developing peptide-based drugs and diagnostic tools. Its unique properties allow researchers to create targeted therapies for various disorders.

Case Study 1: Diabetes Insipidus Treatment

A clinical trial investigated the efficacy of Argipressin (4-8) in patients with central diabetes insipidus. Results indicated significant improvements in urine concentration and reductions in polyuria, demonstrating its therapeutic benefits .

Case Study 2: Septic Shock Management

Research highlighted the use of Argipressin (4-8) in septic shock patients. The study found that administration led to improved hemodynamic stability compared to traditional vasopressors, suggesting its potential as a first-line treatment option.

Mecanismo De Acción

Argipressin (4-8) exerts its effects by binding to specific receptors known as vasopressin receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses. The primary receptors involved are:

V1 Receptors: Located on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure.

V2 Receptors: Found in the renal collecting ducts, promoting water reabsorption and reducing urine output.

V3 Receptors: Present in the pituitary gland, stimulating the release of adrenocorticotropic hormone (ACTH) and influencing stress responses

Comparación Con Compuestos Similares

Argipressin (4-8) is similar to other peptide hormones such as:

Oxytocin: Shares structural similarities but differs in its physiological functions, primarily involved in childbirth and lactation.

Desmopressin: A synthetic analog of vasopressin with enhanced antidiuretic properties and reduced vasoconstrictive effects.

Terlipressin: A long-acting analog used in the treatment of variceal bleeding and septic shock

Uniqueness: Argipressin (4-8) is unique due to its specific sequence and receptor interactions, making it a valuable tool for studying vasopressin-related pathways and developing targeted therapies .

Actividad Biológica

Argipressin (4-8), also known as AVP(4-8), is a synthetic analog of arginine vasopressin (AVP) that has garnered attention for its unique biological activities, particularly in the central nervous system (CNS). This compound, a fragment of the larger AVP molecule, exhibits distinct properties that differentiate it from its parent hormone, primarily due to its lack of peripheral side effects and its enhanced potency in cognitive functions.

AVP(4-8) operates through specific receptors in the CNS, notably in the hippocampus and cortex. Unlike AVP, which is associated with various peripheral effects such as vasoconstriction and fluid retention, AVP(4-8) primarily influences cognitive processes without these complications. Studies have shown that AVP(4-8) has a significantly higher potency—up to 1000 times more effective—on memory processes compared to AVP in certain behavioral tests .

Neuroprotective Effects

Recent research has highlighted the neuroprotective role of AVP(4-8) in models of Alzheimer's disease (AD). In a study involving APP/PS1 transgenic mice, AVP(4-8) administration resulted in notable improvements in cognitive behaviors and synaptic plasticity. Specifically, it was found to enhance long-term potentiation (LTP) in the hippocampus, a critical process for memory formation. The treatment led to increased expression levels of postsynaptic density protein 95 (PSD95) and nerve growth factor (NGF), both essential for synaptic integrity and cognitive function .

Trauma Resuscitation

AVP(4-8) has been investigated for its potential benefits in clinical settings, particularly in trauma patients experiencing hemorrhagic shock. A randomized controlled trial indicated that low-dose supplementation of AVP during resuscitation could reduce the volume of blood products needed for transfusion without increasing complications. Patients receiving AVP required significantly less blood (median 1.4 L vs. 2.9 L in placebo) while maintaining hemodynamic stability .

Liver Surgery

Another promising application of AVP(4-8) is its use during liver resection surgeries. Preliminary data suggest that argipressin may decrease liver and portal blood flow, potentially minimizing intraoperative bleeding risks. A current study is examining this effect more closely by comparing outcomes between patients receiving argipressin versus a saline placebo during surgery .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of Argipressin (4-8):

Propiedades

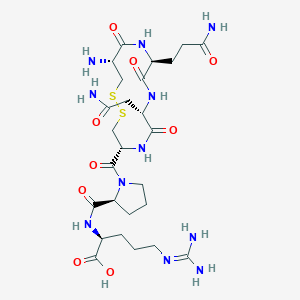

IUPAC Name |

(2S)-2-[[(2S)-1-[(4R,7S,10S,13R)-13-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43N11O9S2/c27-12-10-47-48-11-16(36-22(42)15(9-19(29)39)35-21(41)13(33-20(12)40)5-6-18(28)38)24(44)37-8-2-4-17(37)23(43)34-14(25(45)46)3-1-7-32-26(30)31/h12-17H,1-11,27H2,(H2,28,38)(H2,29,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H4,30,31,32)/t12-,13-,14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNSIPQZEXIWCP-UYLCUJDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43N11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158355 | |

| Record name | Argipressin (4-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

717.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133761-86-1 | |

| Record name | Argipressin (4-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133761861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argipressin (4-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.